2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“(6-Chloro-2-pyridinyl)methanol” is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 . It is typically stored at 2-8°C .
Molecular Structure Analysis
The InChI code for “(6-Chloro-2-pyridinyl)methanol” is 1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 .Physical And Chemical Properties Analysis
“(6-Chloro-2-pyridinyl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 51.7±3.0 kJ/mol, and it has a flash point of 106.1±23.2 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Variations : The compound has been explored in the context of synthesizing new derivatives. For instance, trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones were synthesized, showcasing the compound's utility in creating pharmacologically interesting molecules (Kandinska, Kozekov, & Palamareva, 2006).
- Chemical Reactions : Research into the compound's reactions with sulfur in pyridine has led to different product types depending on the starting compound's structure, illustrating its chemical versatility (Ajzert & Takács, 1987).
- Coordination Compounds : The compound has been used in the synthesis of coordination compounds with various metals, which were then tested for catalysis in enantioselective reactions (Jansa et al., 2007).
Medicinal Chemistry and Pharmacology
- Anticancer Potential : Structurally strained half-sandwich iridium(III) complexes incorporating this compound have shown exceptional potency as anticancer agents, indicating its potential in drug development (Carrasco et al., 2020).
- Solid Phase Synthesis : Its utility in solid phase synthesis of tetrahydroisoquinolines and related compounds points towards its role in creating diverse pharmacological agents (Hutchins & Chapman, 1996).
Organic Synthesis
- Redox-Neutral Annulations : The compound undergoes redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes, indicating its role in complex organic synthesis procedures (Zhu & Seidel, 2017).
- Ugi Reaction Incorporation : It participates in an Ugi reaction variant with redox-neutral α-amidation, demonstrating its applicability in multi-component chemical synthesis (Zhu & Seidel, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(6-chloropyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-13-6-3-7-14(16-13)17-9-8-11-4-1-2-5-12(11)10-17/h1-7H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFMHSDVAMJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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